Milbemycin A3 Oxime Crystal Form A vs Amorphous Mixture: Why Defined Crystallinity Matters for Analytical and Formulation Workflows
Patent WO2018006792A1 discloses crystal form A of Milbemycin A3 oxime as a defined single-component crystalline material, in contrast to the commercially available milbemycin oxime mixture (A3/A4 oxime, approximately 20:80 ratio) which exists as an amorphous or poorly crystalline solid. The crystal form is characterized by distinct X-ray powder diffraction peaks at 2θ angles of 5.32±0.20°, 8.39±0.20°, 13.98±0.20°, 14.45±0.20°, 15.36±0.20°, 16.50±0.20°, 18.61±0.20°, 25.95±0.20°, and 26.28±0.20° using Cu-Kα radiation [1]. The patent explicitly notes that 'it is difficult for the mixture of A3/A4 oxime to form a crystal form' and that the single-component A3 oxime crystal provides advantages including 'stable nature, ease of storage, ease of dissolution, ease of dispersion, ability to form a homogeneous solution' [1].
| Evidence Dimension | Crystallinity and solid-state identity |
|---|---|
| Target Compound Data | Crystal form A with defined XRPD pattern (9 characteristic peaks at specified 2θ angles) and reproducible thermal behavior (DSC, TGA characterization) |
| Comparator Or Baseline | Milbemycin oxime mixture (A3/A4 oxime, ~20:80 ratio) - amorphous or poorly crystalline, no defined XRPD pattern available in prior art |
| Quantified Difference | Defined crystalline material vs amorphous/mixed-phase solid; patent asserts mixture 'difficult to form a crystal form' |
| Conditions | Solid-state characterization by XRPD (Cu-Kα radiation), IR spectroscopy, DSC, and TGA |
Why This Matters
For analytical method development, reference standard qualification, and formulation studies requiring reproducible dissolution and stability profiles, a defined single-component crystalline material provides superior batch-to-batch consistency compared to an amorphous mixture.
- [1] Crystal form A of milbemycin A3 oxime and preparation method thereof. WO2018006792A1. World Intellectual Property Organization, 2018. View Source
